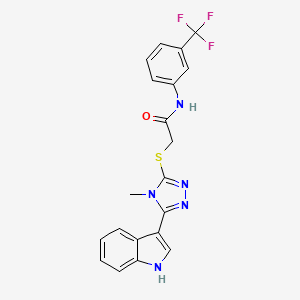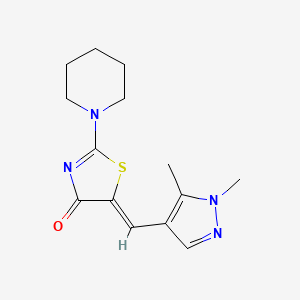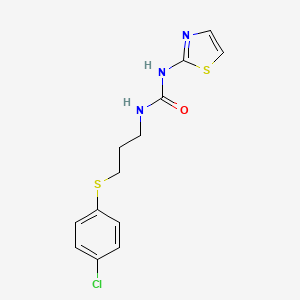![molecular formula C21H23ClFN3O2S2 B2509907 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217241-88-7](/img/structure/B2509907.png)
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytotoxic Effect of Acrylamide Derivatives
A study on a series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives, which are structurally related to the compound of interest, revealed their synthesis and cytotoxic effects against various cancer cell lines. The compounds were synthesized and confirmed using spectral tools. They were tested for cytotoxicity using the MTT assay against cell lines including human hepatocellular carcinoma, breast adenocarcinoma, pancreatic cancer, prostate cancer, and normal skin fibroblasts. Notably, derivatives 5, 10, and 14 showed potent activities against the MCF7 breast carcinoma cell line. Molecular docking studies suggested that these compounds could bind to the active site of STAT1 protein. Gene expression analysis indicated significant down-regulation of RBL2 and STAT2 in treated MCF7 cells, as well as effects on KRAS and SMAD genes in PC3 cells. DNA damage was also observed through comet assay and electrophoretic DNA fragmentation studies .
Synthesis Analysis
The synthesis of acrylamide derivatives involves multiple steps, which are confirmed using various spectral methods to ensure the correct structure of the compounds. Although the specific synthesis process for "(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride" is not detailed in the provided papers, similar compounds in the same family have been synthesized and structurally confirmed, suggesting a robust methodology for creating such acrylamide derivatives .
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for their biological activity. Spectral tools such as NMR, IR, and mass spectrometry are typically used to confirm the structure of synthesized compounds. The molecular docking studies mentioned in the paper imply that the structure of these compounds allows for interaction with specific proteins, which is essential for their cytotoxic effects .
Chemical Reactions Analysis
The chemical reactivity of acrylamide derivatives is not explicitly discussed in the provided papers. However, the cytotoxic effects observed suggest that these compounds may interact with cellular components, leading to down-regulation of genes and DNA damage. The specific chemical reactions that these compounds undergo within the biological environment would be an important area for further study .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives, such as solubility, stability, and reactivity, are important for their biological activity and potential therapeutic use. The provided papers do not detail these properties for the specific compound . However, the successful use of these compounds in biological assays suggests that they possess the necessary properties to interact with biological systems effectively .
Polyacrylamide Gels and Thiol-Reactive Compounds
Another study describes the synthesis of a novel acrylamide derivative that contains a mixed disulfide compound. This compound, when reduced with thiol reagents, develops an intense yellow color, which is useful for detecting enzyme activity. Polyacrylamide gels containing this compound were used to detect enzymes that catalyze thiol-producing reactions, such as acetylcholinesterase and alkaline phosphatase. This demonstrates another application of acrylamide derivatives in biochemical assays .
Aplicaciones Científicas De Investigación
Anticancer Properties
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride and its derivatives show promise in cancer research. For example, Kamal et al. (2014) synthesized a series of 2-anilinonicotinyl-linked acrylamide conjugates, including compounds similar to (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide, which demonstrated cytotoxic activity against various human cancer cell lines. They specifically targeted tubulin polymerization, indicating their potential as anticancer agents (Kamal et al., 2014).
Antimicrobial Activity
Compounds related to (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride have also been explored for their antimicrobial properties. Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones that exhibited notable antifungal and antibacterial activities, suggesting the potential of such compounds in treating microbial infections (Patel & Patel, 2010).
Neurological Applications
Some derivatives of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride show potential in neurological research. Wu et al. (2004) identified a class of acrylamides, including compounds similar to the subject compound, that demonstrated significant activity in a model of migraine. These compounds were identified as KCNQ2 potassium channel openers, which could be significant for neurological therapies (Wu et al., 2004).
Propiedades
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S2.ClH/c22-16-4-6-18-19(15-16)29-21(23-18)25(9-2-8-24-10-12-27-13-11-24)20(26)7-5-17-3-1-14-28-17;/h1,3-7,14-15H,2,8-13H2;1H/b7-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYVYVSACFSDM-GZOLSCHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)


![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)


